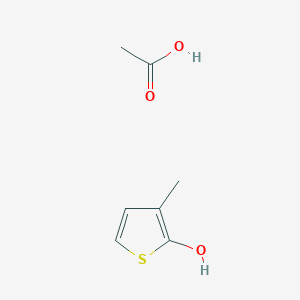
Acetic acid;3-methylthiophen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-methylthiophen-2-ol is an organic compound that combines the properties of acetic acid and a thiophene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Thiophenes are sulfur-containing heterocyclic compounds that are significant in various chemical and biological applications due to their aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors
作用机制
The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .
相似化合物的比较
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
3-Methylthiophene: Lacks the acetic acid moiety.
Acetic Acid: Lacks the thiophene ring.
Uniqueness
Acetic acid;3-methylthiophen-2-ol is unique due to the combination of the acetic acid and thiophene functionalities. This dual nature allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of acetic acid and thiophene properties makes it a valuable building block for the synthesis of complex molecules and materials.
属性
CAS 编号 |
90467-72-4 |
|---|---|
分子式 |
C7H10O3S |
分子量 |
174.22 g/mol |
IUPAC 名称 |
acetic acid;3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4) |
InChI 键 |
DCFFHBKYMTXISH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


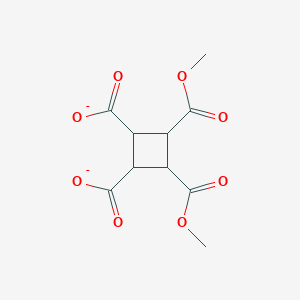
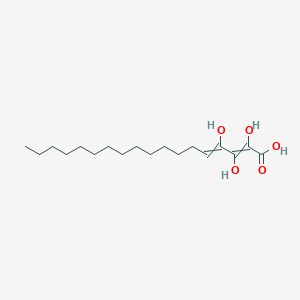

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
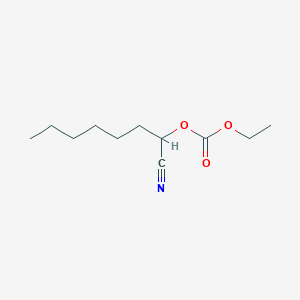
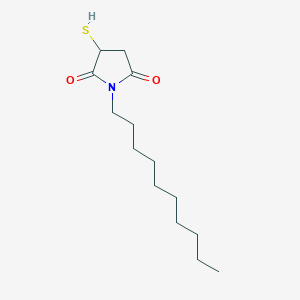
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)

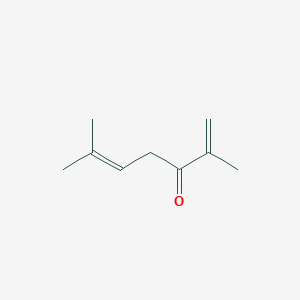
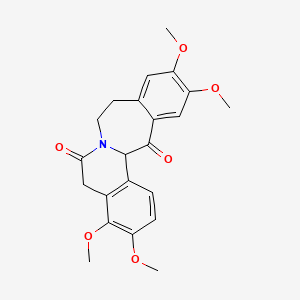
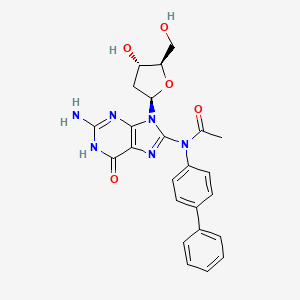
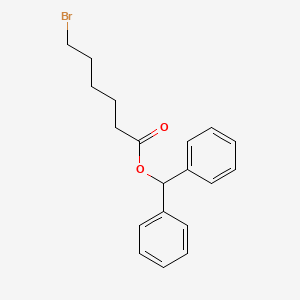
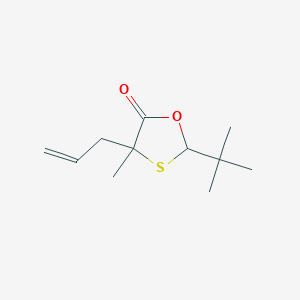
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
